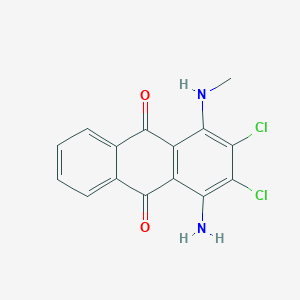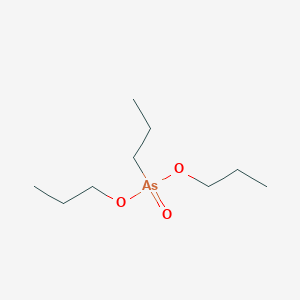
Dipropyl propylarsonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl propylarsonate is an organoarsenic compound with potential applications in various fields. It is characterized by the presence of propyl groups attached to an arsenic atom, forming a unique structure that imparts specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl propylarsonate can be synthesized through several methods, including the reaction of propyl halides with arsenic trioxide in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dipropyl propylarsonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states of arsenic.
Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include various arsenic-containing compounds, such as arsenic oxides, reduced arsenic species, and substituted organoarsenic compounds.
Scientific Research Applications
Dipropyl propylarsonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers.
Industry: this compound is used in the production of specialized chemicals and materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism of action of dipropyl propylarsonate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This mechanism is exploited in its potential use as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Dipropyl ether: Similar in structure but lacks the arsenic atom.
Diethyl propylarsonate: Contains ethyl groups instead of propyl groups.
Tripropylarsine: Contains three propyl groups attached to arsenic.
Uniqueness
Dipropyl propylarsonate is unique due to its specific combination of propyl groups and arsenic, which imparts distinct chemical and biological properties
Properties
CAS No. |
53720-58-4 |
|---|---|
Molecular Formula |
C9H21AsO3 |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
1-[propoxy(propyl)arsoryl]oxypropane |
InChI |
InChI=1S/C9H21AsO3/c1-4-7-10(11,12-8-5-2)13-9-6-3/h4-9H2,1-3H3 |
InChI Key |
XQFJXFCMFWDDDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[As](=O)(CCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



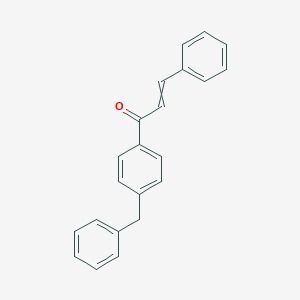
![(Piperazine-1,4-diyl)bis[(5-butoxy-1-phenyl-1H-pyrazol-3-yl)methanone]](/img/structure/B14629741.png)
![2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B14629742.png)
![9-[2-(ethenyloxy)ethyl]-9H-carbazole](/img/structure/B14629748.png)
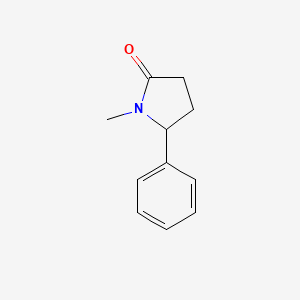
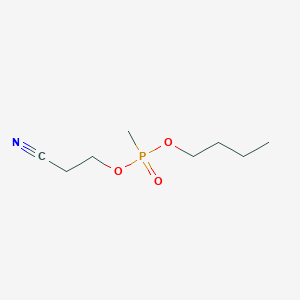
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)
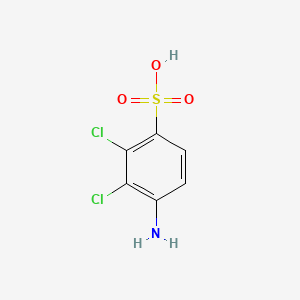
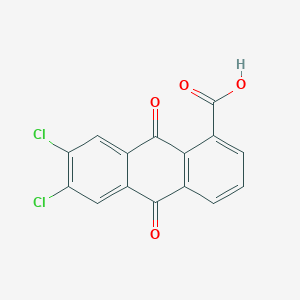
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
